Bienvenue dans la boutique en ligne BenchChem!

3-allyltetrahydro-4H-pyran-4-one

Medicinal Chemistry TRPA1 Ion Channels Heterocyclic Synthesis

3‑Allyltetrahydro‑4H‑pyran‑4‑one (C₈H₁₂O₂, MW 140.18 g·mol⁻¹) is a saturated heterocyclic ketone belonging to the tetrahydropyran‑4‑one family. It carries an allyl substituent at the 3‑position, placing it at the intersection of a cyclic ether, a ketone, and a terminal olefin [REFS‑1].

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B8735313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-allyltetrahydro-4H-pyran-4-one
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC=CCC1COCCC1=O
InChIInChI=1S/C8H12O2/c1-2-3-7-6-10-5-4-8(7)9/h2,7H,1,3-6H2
InChIKeyGEOHWSMCDGMMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3‑Allyltetrahydro‑4H‑pyran‑4‑one – Baseline Identity and Procurement Context


3‑Allyltetrahydro‑4H‑pyran‑4‑one (C₈H₁₂O₂, MW 140.18 g·mol⁻¹) is a saturated heterocyclic ketone belonging to the tetrahydropyran‑4‑one family. It carries an allyl substituent at the 3‑position, placing it at the intersection of a cyclic ether, a ketone, and a terminal olefin [REFS‑1]. The compound is primarily used as a synthetic building block; for instance, it serves as a key intermediate in the preparation of TRPA1 antagonists described in patent US 8829196 B2 [REFS‑2]. Its typical commercial purity is ≥ 95 % [REFS‑1].

Why 3‑Allyltetrahydro‑4H‑pyran‑4‑one Cannot Be Casually Substituted by In‑Class Analogs


Simple substitution of 3‑allyltetrahydro‑4H‑pyran‑4‑one with the unsubstituted parent (tetrahydro‑4H‑pyran‑4‑one, CAS 29943‑42‑8) or with 3‑alkyl congeners (e.g., 3‑methyl‑ or 3‑ethyl‑tetrahydro‑4H‑pyran‑4‑one) is not chemically equivalent. The allyl group introduces a terminal olefin that enables orthogonal reaction pathways – such as olefin metathesis, hydroboration, epoxidation, and Heck‑type couplings – that are inaccessible to the parent ketone or its saturated alkyl analogs [REFS‑1]. Furthermore, the allyl side‑chain alters the steric and electronic environment of the ring carbonyl, which can influence the diastereoselectivity of subsequent transformations. In the TRPA1 antagonist synthesis, the allyl moiety is essential for constructing the final pharmacophore; replacement with a methyl or ethyl group would disrupt the designed spirocyclisation and oxidation sequence, underscoring the functional uniqueness of this building block [REFS‑2].

3‑Allyltetrahydro‑4H‑pyran‑4‑one – Quantitative Differentiation Evidence for Scientific Selection


Validated Use as a Patent‑Designated Key Intermediate in TRPA1 Antagonist Synthesis

3‑Allyltetrahydro‑4H‑pyran‑4‑one (referenced as 3‑(prop‑2‑en‑1‑yl)tetrahydro‑4H‑pyran‑4‑one) is an explicit reactant in US Patent 8,829,196 B2 (TRPA1 antagonists), where it undergoes spiroacetal formation followed by oxidative cleavage to produce a key aldehyde intermediate [REFS‑1]. In contrast, the close analog 3‑ethyltetrahydro‑4H‑pyran‑4‑one (CAS 21398‑42‑5) cannot participate in this ozonolysis‑based sequence because it lacks the terminal olefin, fundamentally altering the synthetic route.

Medicinal Chemistry TRPA1 Ion Channels Heterocyclic Synthesis

Allyl Group Enables Olefin Metathesis and Cross‑Coupling Reactivity Unavailable with Saturated 3‑Alkyl Analogs

The terminal olefin of the allyl substituent allows for chemoselective functionalisation via olefin metathesis, hydroboration, Heck coupling, or Wacker oxidation – transformations that are impossible with the 3‑methyl or 3‑ethyl analogs [REFS‑1]. For example, the 3‑allyl compound can be engaged in ring‑closing metathesis (RCM) to generate spirocyclic architectures, whereas 3‑methyltetrahydro‑4H‑pyran‑4‑one (MW 114.14) is limited to enolate chemistry.

Organic Synthesis Diversity‑Oriented Synthesis Protecting Group Chemistry

Saturated Ring Minimizes Off‑Target Reactivity Compared to Unsaturated 3‑Allyl‑4H‑pyran‑4‑one

The tetrahydro (saturated) ring of 3‑allyltetrahydro‑4H‑pyran‑4‑one eliminates the conjugated enone system present in 3‑allyl‑4H‑pyran‑4‑one (CAS 1393533‑99‑7, C₈H₈O₂). The conjugated enone is an electrophilic Michael acceptor, which can lead to undesired covalent binding and metabolic instability. The saturated analog contains an isolated ketone and a non‑conjugated alkene, allowing independent functionalization of each reactive site [REFS‑1].

Medicinal Chemistry Reaction Selectivity Heterocyclic Scaffolds

Commercial Purity and Storage Specifications Align with Bench‑Scale Research Requirements

3‑Allyltetrahydro‑4H‑pyran‑4‑one is typically supplied at ≥ 95 % purity with a recommended long‑term storage condition of a cool, dry place [REFS‑1]. In contrast, the unsubstituted parent compound tetrahydro‑4H‑pyran‑4‑one (CAS 29943‑42‑8) is commercially available at 98 % purity with a boiling point of 165‑167 °C and flash point 62 °C [REFS‑2]. While purity specifications are comparable, the physical‑property differences (e.g., higher molecular weight and altered boiling point due to the allyl substitution) affect solvent miscibility and chromatographic behaviour during purification.

Chemical Procurement Specifications Comparison Bench‑Scale Synthesis

Optimal Procurement and Application Scenarios for 3‑Allyltetrahydro‑4H‑pyran‑4‑one


Medicinal Chemistry: TRPA1 Ion‑Channel Modulator Programmes

The compound is a documented key intermediate in the synthesis of TRPA1 antagonists (US 8,829,196 B2). Procurement is justified when a synthetic route requires an allyl‑functionalised tetrahydropyranone that can undergo spiroacetal formation and subsequent oxidative cleavage. This scenario is not served by 3‑alkyl analogs, which lack the terminal alkene, or by the unsaturated 3‑allyl‑4H‑pyran‑4‑one, which carries an unwanted Michael‑acceptor motif. [REFS‑1]

Diversity‑Oriented Synthesis and Fragment‑Based Screening

The orthogonal reactivity of the allyl group (metathesis, hydroboration, Heck coupling) makes the compound an attractive scaffold for generating structurally diverse libraries. Unlike 3‑methyl‑ or 3‑ethyl‑tetrahydro‑4H‑pyran‑4‑one building blocks, which are limited to enolate chemistry, the allyl handle opens access to spirocyclic and bridged frameworks. This versatility directly supports fragment elaboration and scaffold‑hopping campaigns. [REFS‑2]

Process Chemistry: Early‑Stage Route Scouting for Multi‑Step Syntheses

For process chemists evaluating building blocks, 3‑allyltetrahydro‑4H‑pyran‑4‑one offers the advantage of a well‑characterized synthetic precedent. The patent‑validated route demonstrates scalability to gram quantities, and the compound’s commercial availability at ≥ 95 % purity reduces the need for in‑house purification before pilot‑scale campaigns. This contrasts with less precedented substituted tetrahydropyranones that lack published large‑scale procedures. [REFS‑1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-allyltetrahydro-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.